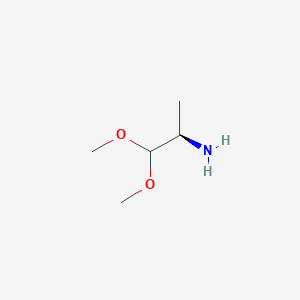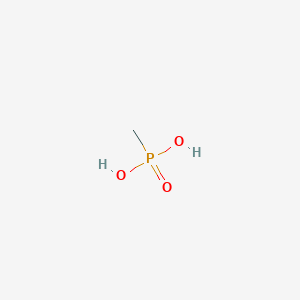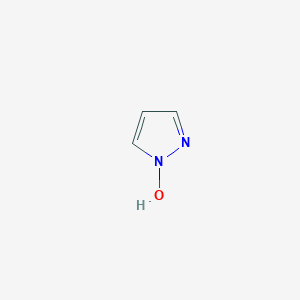
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid, also known as AHBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid absorbs UV radiation by undergoing a photochemical reaction, which results in the formation of a stable product that does not cause damage to the skin. In the case of photodynamic therapy, 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid is activated by light and produces singlet oxygen, which is toxic to cancer cells.
Biochemical And Physiological Effects
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has been shown to have low toxicity and is not irritating to the skin. It is also biodegradable and does not accumulate in the environment. In addition, 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has been found to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has several advantages for use in lab experiments, including its stability, low toxicity, and ability to absorb UV radiation. However, its synthesis method is complex and may require specialized equipment and expertise. In addition, 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid may not be suitable for certain applications due to its specific chemical properties.
Future Directions
There are several future directions for research on 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid, including the development of more efficient synthesis methods and the investigation of its potential applications in drug delivery and photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid, as well as its potential environmental impact.
Synthesis Methods
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid can be synthesized through a multistep process, starting with the reaction of 2,4-dihydroxybenzoic acid with acetic anhydride to form 2-acetoxybenzoic acid. This intermediate is then reacted with 2-ethylhexanol in the presence of a catalyst to produce 2-(((2-ethylhexyl)oxy)carbonyl)benzoic acid. Finally, the acetyl group is replaced with a hexanoyl group through a reaction with hexanoyl chloride, resulting in the formation of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid.
Scientific Research Applications
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has been studied for its potential use as a sunscreen agent due to its ability to absorb UV radiation. In addition, it has also been investigated as a corrosion inhibitor for metals and as a potential drug delivery agent. 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has also shown promise in the field of photodynamic therapy, which involves the use of light-activated compounds to selectively destroy cancer cells.
properties
CAS RN |
88144-82-5 |
|---|---|
Product Name |
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid |
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(2-acetylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H20O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,18,19) |
InChI Key |
KMODWYGCVMNDCL-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C |
Canonical SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C |
synonyms |
MOEHP; 1,2-Benzenedicarboxylic Acid Mono(2-acetylhexyl) Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



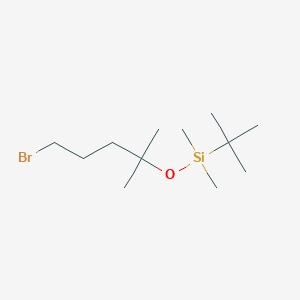
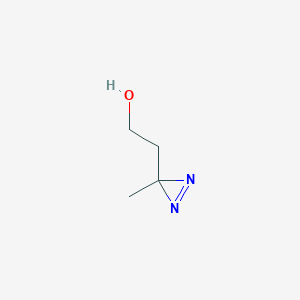

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)


![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
